molecular formula C12H10N4O4 B15258261 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B15258261
M. Wt: 274.23 g/mol
InChI Key: XHOXSPNJVCKYEJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole-based carboxylic acid derivative featuring a cyclopropyl substituent at the 5-position and a meta-nitrophenyl group at the 1-position. Triazole carboxylic acids are widely studied for applications in pharmaceuticals (e.g., antiviral agents) and agrochemicals (e.g., herbicides) due to their stability and bioactivity .

Properties

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

5-cyclopropyl-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C12H10N4O4/c17-12(18)10-13-11(7-4-5-7)15(14-10)8-2-1-3-9(6-8)16(19)20/h1-3,6-7H,4-5H2,(H,17,18)

InChI Key

XHOXSPNJVCKYEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient route to 1,5-disubstituted 1,2,3-triazoles . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, 1,2,4-triazoles are known to inhibit Rho GTPases, which play a crucial role in cell signaling and cancer metastasis . The compound may also interact with other enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to the target molecule, differing in substituent position or alkyl/aryl groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Nitrophenyl Position Substituent at 5-Position CAS Number Key Applications/Notes
5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid C₁₂H₁₀N₄O₄ 274.23 Para (4-nitro) Cyclopropyl 2060000-65-7 Pharmaceutical intermediates; discontinued
5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid C₁₃H₁₂N₄O₄ 288.26 Para (4-nitro) Cyclobutyl 2059944-16-8 Higher molecular weight; storage at -20°C
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid C₁₃H₁₄N₄O₄ 290.28 Ortho (2-nitro) 2-Methylpropyl 121732-24-9 Bulkier substituent; agrochemical research
Key Observations:

Meta-nitrophenyl groups (target compound) introduce steric and electronic variations that may alter binding affinity in biological systems, though specific data are lacking.

2-Methylpropyl (CAS 121732-24-9) introduces steric bulk, which could reduce enzymatic degradation but may limit bioavailability .

Applications :

  • Para-nitrophenyl derivatives are often intermediates in antiviral drug synthesis (e.g., ribavirin analogs) .
  • Ortho-nitrophenyl compounds are explored as herbicides, leveraging their electron-withdrawing nitro groups for target enzyme inhibition .

Physicochemical and Pharmacological Insights

  • Solubility : Cyclopropyl and cyclobutyl derivatives are likely less water-soluble than linear alkyl analogs due to increased hydrophobicity.
  • Thermal Stability : Para-nitrophenyl analogs may exhibit higher melting points due to planar molecular geometry, though experimental data are unavailable.
  • Bioactivity : Triazole carboxylic acids with nitro groups demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS) in plants . Meta-substitution could modulate selectivity for human vs. plant targets.

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, reacting 3-nitrophenylhydrazine with cyclopropanecarbonyl chloride under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine can yield the triazole core. Subsequent oxidation or hydrolysis steps may be required to introduce the carboxylic acid moiety . Optimization includes:

  • Temperature control : Maintain 40–60°C to avoid side reactions.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity.

Q. How do the nitro and cyclopropyl groups influence the compound’s reactivity and stability?

  • Nitro group : Enhances electrophilicity at the triazole ring, facilitating nucleophilic substitutions (e.g., amide formation). However, it may reduce stability under strong reducing conditions, requiring inert atmospheres during reactions .
  • Cyclopropyl group : Introduces steric hindrance, affecting conformational flexibility. Stability studies (TGA/DSC) show decomposition onset at ~220°C, suggesting thermal resilience for most solution-phase reactions .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; nitroaryl protons at δ 7.5–8.5 ppm) .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; nitro group absorption at ~1520 cm⁻¹ .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity >95% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential nitro group-derived toxic vapors.
  • Storage : In airtight containers at 2–8°C, away from reducing agents .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the triazole-carboxylic acid core?

Single-crystal X-ray diffraction reveals:

  • Bond angles : N1–C2–C3 angle of 112.5°, indicating slight distortion from planarity.
  • Packing : Hydrogen bonding between carboxylic acid O–H and triazole N (2.8 Å) stabilizes the lattice .
  • Torsional strain : Cyclopropyl substituents induce a dihedral angle of 15° relative to the triazole ring, impacting ligand-receptor interactions .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Dose-dependent assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selectivity.
  • Metabolite profiling : LC-MS/MS detects degradation products (e.g., nitro-reduction to amines) that may alter activity .
  • Comparative studies : Use structurally analogous compounds (e.g., 5-ethyl-1-(2-fluorophenyl) derivatives) to isolate substituent effects .

Q. How can computational modeling predict interactions with biological targets like kinases or DNA topoisomerases?

  • Docking studies : AutoDock Vina or Schrödinger Suite identifies binding poses in ATP pockets (e.g., EGFR kinase: ΔG ≈ -9.2 kcal/mol).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Key interactions include H-bonds with Asp831 and π-stacking with Phe723 .

Q. What methodologies validate the compound’s role in catalytic applications (e.g., as a ligand in metal complexes)?

  • ESI-MS : Detect [M+Fe]⁺ or [M+Cu]⁺ adducts to confirm metal coordination.
  • Cyclic voltammetry : Redox peaks at -0.3 V (Fe³⁺/Fe²⁺) suggest catalytic activity in Fenton-like reactions .

Key Challenges and Recommendations

  • Synthetic yield improvement : Explore microwave-assisted synthesis to reduce reaction time and byproducts .
  • Biological mechanism elucidation : Combine knock-out models (CRISPR) with transcriptomics to map signaling pathways affected by the compound .
  • Data reproducibility : Standardize solvent systems (e.g., DMSO for stock solutions) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

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